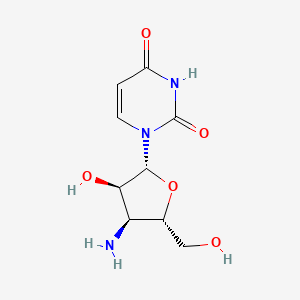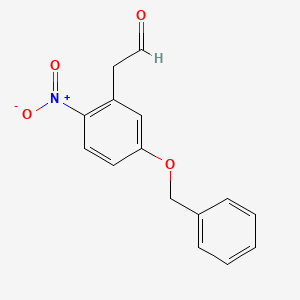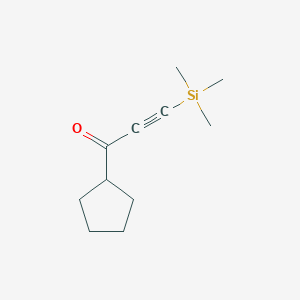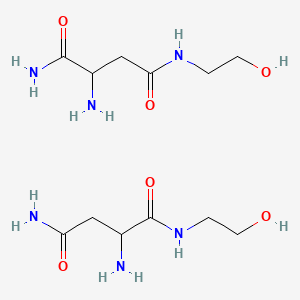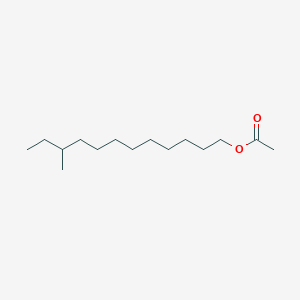
10-methyldodecyl acetate
描述
10-Methyldodecyl acetate is an organic compound with the molecular formula C15H30O2. It is a carboxylic ester, specifically an acetate ester, characterized by a twelve-carbon chain with a methyl group at the tenth position and an acetate group at the terminal end. This compound is notable for its role as a minor component in the pheromone complex of certain moth species, such as the smaller tea tortrix moth (Adoxophyes sp.) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-methyldodecyl acetate typically involves starting from ®-(+)-citronellol. The process includes several key steps:
Conversion to Bromo-Ester: ®-(+)-citronellol is first converted to a bromo-ester using bromination reactions.
Formation of Iodo-Ester: The bromo-ester is then converted to an iodo-ester using sodium iodide.
Reduction: The iodo-ester is reduced with lithium aluminum hydride to yield ®-(-)-4-methylhexan-1-ol.
Coupling Reaction: The resulting alcohol is converted to a tosylate and then coupled with a Grignard reagent derived from 6-tetrahydropyranyloxyhexyl bromide in the presence of dilithium tetrachlorocuprate.
Final Conversion: The coupled product is finally converted to this compound through acetylation.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions: 10-Methyldodecyl acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Produces 10-methyldodecanoic acid.
Reduction: Produces 10-methyldodecanol.
Substitution: Produces various substituted esters depending on the nucleophile used.
科学研究应用
10-Methyldodecyl acetate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Plays a role in the study of insect pheromones, particularly in moth species.
Medicine: Investigated for potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of 10-methyldodecyl acetate in biological systems involves its role as a pheromone. It interacts with specific olfactory receptors in insects, triggering behavioral responses such as mating or aggregation. The molecular targets are typically olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to changes in insect behavior .
相似化合物的比较
10-Methyldodecanol: The corresponding alcohol form.
10-Methyldodecanoic Acid: The oxidized form.
Other Methyl-Branched Acetates: Compounds like 12-methyltetradecyl acetate share similar structural features.
Uniqueness: 10-Methyldodecyl acetate is unique due to its specific role in insect pheromone systems, particularly in the smaller tea tortrix moth. Its branched structure and acetate group contribute to its distinct chemical and biological properties .
属性
IUPAC Name |
10-methyldodecyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-4-14(2)12-10-8-6-5-7-9-11-13-17-15(3)16/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVOJIMYHUYERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



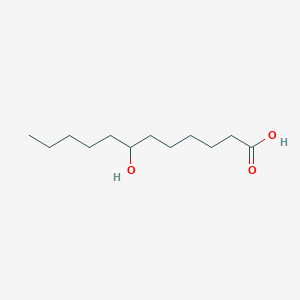

![3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one](/img/structure/B3279978.png)


